Cas no 1354705-48-8 (4-Iodo-2-methyl-5-trifluoromethyl-2H-pyrazole-3-carbonitrile)
4-Iodo-2-methyl-5-trifluoromethyl-2H-pyrazole-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-Iodo-2-methyl-5-trifluoromethyl-2H-pyrazole-3-carbonitrile
- 4-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile
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- Inchi: 1S/C6H3F3IN3/c1-13-3(2-11)4(10)5(12-13)6(7,8)9/h1H3
- InChI Key: IERYCFCLZHXMHH-UHFFFAOYSA-N
- SMILES: N1(C)C(C#N)=C(I)C(C(F)(F)F)=N1
4-Iodo-2-methyl-5-trifluoromethyl-2H-pyrazole-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM499540-1g |
4-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile |
1354705-48-8 | 97% | 1g |
$337 | 2022-06-13 |
4-Iodo-2-methyl-5-trifluoromethyl-2H-pyrazole-3-carbonitrile Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 4-Iodo-2-methyl-5-trifluoromethyl-2H-pyrazole-3-carbonitrile
Introduction to 4-Iodo-2-methyl-5-trifluoromethyl-2H-pyrazole-3-carbonitrile (CAS No. 1354705-48-8)
4-Iodo-2-methyl-5-trifluoromethyl-2H-pyrazole-3-carbonitrile is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural and chemical properties. This compound, identified by the CAS number 1354705-48-8, features a pyrazole core substituted with an iodine atom, a methyl group, a trifluoromethyl group, and a nitrile functionality. These substituents contribute to its distinct reactivity and potential applications in synthetic chemistry and drug development.
The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its biological activity and versatility in forming pharmacophores. The presence of the iodine atom at the 4-position enhances the compound's utility as a synthetic intermediate, particularly in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These reactions are fundamental in constructing complex molecular architectures, making 4-Iodo-2-methyl-5-trifluoromethyl-2H-pyrazole-3-carbonitrile a valuable building block for the synthesis of novel heterocycles.
The trifluoromethyl group (CF₃) is another key feature that influences the compound's electronic properties and metabolic stability. Trifluoromethyl-substituted compounds often exhibit improved pharmacokinetic profiles, including enhanced lipophilicity and resistance to metabolic degradation. This attribute has made such groups highly sought after in drug design, particularly for developing small-molecule inhibitors and activators. In recent years, there has been growing interest in trifluoromethylated pyrazoles due to their potential in treating various diseases, including cancer and infectious disorders.
The methyl group at the 2-position further modulates the electronic distribution of the pyrazole ring, influencing its reactivity and interaction with biological targets. Additionally, the nitrile group (–CN) introduces a polar site that can participate in hydrogen bonding or form coordination complexes with metal ions. This functionality is particularly useful in designing ligands for metal-based therapeutics or catalysts.
Recent advancements in synthetic methodologies have enabled more efficient access to substituted pyrazoles like 4-Iodo-2-methyl-5-trifluoromethyl-2H-pyrazole-3-carbonitrile. For instance, transition-metal-catalyzed reactions have streamlined the introduction of various substituents into the pyrazole core, allowing chemists to tailor the structure for specific applications. These developments have opened new avenues for exploring the therapeutic potential of pyrazole derivatives.
In the realm of drug discovery, 4-Iodo-2-methyl-5-trifluoromethyl-2H-pyrazole-3-carbonitrile has been investigated for its potential as an intermediate in the synthesis of bioactive molecules. The iodine atom facilitates its use in palladium-catalyzed cross-coupling reactions, enabling the construction of more complex scaffolds. Such transformations are crucial for generating lead compounds with desired pharmacological properties.
One notable application of this compound is in the development of kinase inhibitors. Pyrazole derivatives have shown promise as inhibitors of various kinases implicated in cancer and inflammatory diseases. The combination of an iodine atom for cross-coupling reactions and electron-withdrawing groups like the trifluoromethyl and nitrile moieties enhances binding affinity to target enzymes. Preliminary studies suggest that derivatives of 4-Iodo-2-methyl-5-trifluoromethyl-2H-pyrazole-3-carbonitrile may exhibit inhibitory activity against specific kinases, making them attractive candidates for further investigation.
Another area of interest is the use of this compound in agrochemical research. Pyrazole-based compounds are known for their herbicidal, fungicidal, and insecticidal properties. The structural features of 4-Iodo-2-methyl-5-trifluoromethyl-2H-pyrazole-3-carbonitrile, particularly the trifluoromethyl group, contribute to enhanced bioactivity against pests and pathogens. Researchers are exploring its potential as a precursor for developing novel agrochemicals with improved efficacy and environmental safety.
The synthesis of 4-Iodo-2-methyl-5-trifluoromethyl-2H-pyrazole-3-carbonitrile typically involves multi-step organic transformations starting from commercially available precursors. Key steps include halogenation, functional group interconversion, and protection-deprotection strategies to introduce the desired substituents at specific positions on the pyrazole ring. Advances in catalytic systems have allowed for more sustainable and efficient synthetic routes, reducing waste and improving yields.
In conclusion, 4-Iodo-2-methyl-5-trifluoromethyl-2H-pyrazole-3-carbonitrile (CAS No. 1354705-48-8) is a versatile compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features make it a valuable intermediate for constructing complex molecules with biological activity. Ongoing research continues to uncover new synthetic strategies and applications for this compound, reinforcing its importance in modern chemical research.
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